N-Methyl-2-(piperidin-1-yl)aniline dihydrochloride
Description
N-Methyl-2-(piperidin-1-yl)aniline dihydrochloride is a synthetic organic compound characterized by an aniline backbone substituted with a piperidinyl group at the 2-position and a methyl group on the nitrogen atom of the aniline moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. For example, 4-(piperidin-1-yl)aniline dihydrochloride (CAS 6641-28-7) shares the piperidinyl-aniline core but lacks the N-methyl substitution . Similarly, 3-fluoro-4-(piperidin-1-yl)aniline dihydrochloride (CAS 1185295-16-2) introduces a fluorine substituent, altering electronic and steric properties .
Properties
IUPAC Name |
N-methyl-2-piperidin-1-ylaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-13-11-7-3-4-8-12(11)14-9-5-2-6-10-14;;/h3-4,7-8,13H,2,5-6,9-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQZUAPDDAKPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N2CCCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(piperidin-1-yl)aniline dihydrochloride typically involves the reaction of N-Methyl-2-(piperidin-1-yl)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(piperidin-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-2-(piperidin-1-yl)aniline N-oxide, while reduction could produce N-Methyl-2-(piperidin-1-yl)aniline.
Scientific Research Applications
Medicinal Chemistry
N-Methyl-2-(piperidin-1-yl)aniline dihydrochloride is primarily recognized for its role as a building block in the synthesis of various bioactive compounds. Its piperidine structure is crucial for developing drugs that target specific biological pathways.
Anticancer Activity
Research indicates that compounds derived from piperidine, including this compound, exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can inhibit receptor tyrosine kinases and cyclin/CDK complexes, which are pivotal in cancer cell proliferation .
Table 1: Anticancer Compounds Derived from Piperidine
| Compound Name | Mechanism of Action | Targeted Cancer Type |
|---|---|---|
| MS049 | PRMT4 and PRMT6 Inhibition | AML, Breast, Prostate |
| Compound 19 | Dual Inhibition of PRMTs | Melanoma, Lung Cancer |
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Piperidine derivatives are known to interact with neurotransmitter systems, making them candidates for developing treatments for neurological disorders.
Psychoactive Properties
Some studies have explored the psychoactive effects of piperidine derivatives, including this compound. These compounds may modulate neurotransmitter release and uptake, impacting conditions such as anxiety and depression .
Case Study: E-Psychonauts and Novel Psychoactive Substances
A study on the e-Psychonauts highlighted the interest in novel psychoactive substances (NPS) that share structural similarities with traditional psychoactive drugs. This compound's potential for misuse underscores the need for further research into its pharmacological effects and safety profile .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable in creating complex molecular architectures.
Synthesis of Bioactive Molecules
The compound is utilized in synthesizing other biologically active molecules through reductive amination and other coupling reactions. For example, it has been employed to create inhibitors targeting acetylcholinesterase (AChE), which is crucial for treating Alzheimer’s disease .
Table 2: Synthetic Pathways Utilizing this compound
| Reaction Type | Product | Application |
|---|---|---|
| Reductive Amination | AChE Inhibitors | Alzheimer's Disease Treatment |
| Coupling Reactions | Anticancer Agents | Cancer Therapy |
Mechanism of Action
The mechanism of action of N-Methyl-2-(piperidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, potentially modulating neurotransmitter activity or enzyme function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings:
Halogenation (e.g., fluorine in CAS 1185295-16-2) increases electronegativity and may affect binding affinity in receptor-based applications but can complicate synthesis and stability, as evidenced by its discontinued status .
Salt Form and Solubility :
- Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, aniline hydrochloride (CAS 142-04-1) is a standard reference for solubility studies due to its ionic nature .
Applications: Piperidinyl-aniline derivatives are prevalent in medicinal chemistry as intermediates for dopamine receptor ligands or enzyme inhibitors .
Biological Activity
N-Methyl-2-(piperidin-1-yl)aniline dihydrochloride is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound has a molecular formula of C₁₁H₁₅Cl₂N₂ and a molecular weight of 248.16 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, including interactions with various receptors and enzymes.
Research indicates that this compound may interact with multiple biological targets. Its mechanism of action involves:
- Receptor Binding : The compound can bind to specific receptors, modulating their activity, which may lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
- Enzyme Inhibition : It has been studied for its potential as an inhibitor of enzymes involved in pathological processes, suggesting a role in drug development.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated significant inhibitory effects on various cancer cell lines. For instance, it was found to inhibit MDA-MB-231 triple-negative breast cancer cells with an IC50 value indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.126 |
| MCF7 | 0.87 |
These results suggest that the compound could be a candidate for further development in cancer therapies.
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Antibacterial and Antifungal Tests : In studies assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound showed promising results with minimum inhibitory concentration (MIC) values ranging from 0.0039 mg/mL to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Case Study 1: Cancer Treatment
A recent study investigated the effects of this compound on tumor growth in a mouse model. The results indicated that treatment with the compound significantly reduced tumor size compared to controls, highlighting its potential as an effective anticancer agent .
Case Study 2: Neurodegenerative Diseases
In another study focusing on neurodegenerative diseases, the compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results showed that it reduced cell death by approximately 30%, suggesting neuroprotective properties that warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
